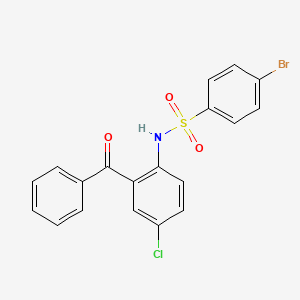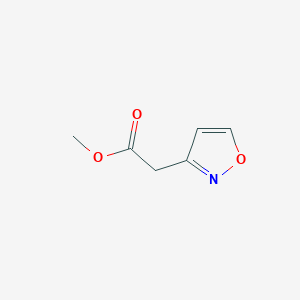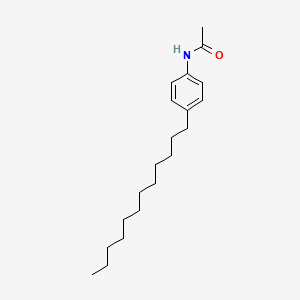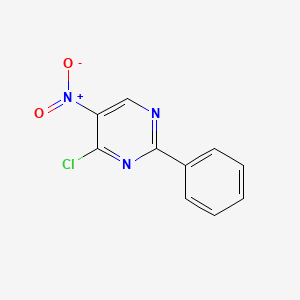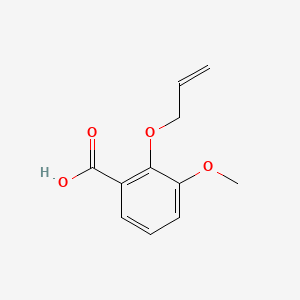
3-(tert-Butyl-dimethyl-silanyloxymethyl)-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl-dimethyl-silanyloxymethyl)-pyrrolidine is a chemical compound with the molecular formula C12H27NOSi. It is a silane derivative that features a tert-butyl group, dimethyl groups, and a pyrrolidin-3-ylmethoxy group attached to a silicon atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-dimethyl(pyrrolidin-3-ylmethoxy)silane typically involves the reaction of tert-butyl-dimethylchlorosilane with pyrrolidin-3-ylmethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
tert-butyl-dimethylchlorosilane+pyrrolidin-3-ylmethanoltriethylaminetert-butyl-dimethyl(pyrrolidin-3-ylmethoxy)silane+HCl
Industrial Production Methods
In industrial settings, the production of tert-butyl-dimethyl(pyrrolidin-3-ylmethoxy)silane may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as distillation and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl-dimethyl-silanyloxymethyl)-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidin-3-ylmethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane hydrides.
Substitution: Various substituted silane compounds depending on the nucleophile used.
Scientific Research Applications
3-(tert-Butyl-dimethyl-silanyloxymethyl)-pyrrolidine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols and amines.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of tert-butyl-dimethyl(pyrrolidin-3-ylmethoxy)silane involves its ability to form stable bonds with various functional groups. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical reactions. The pyrrolidin-3-ylmethoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl-dimethylsilane: A simpler silane derivative without the pyrrolidin-3-ylmethoxy group.
Pyrrolidin-3-ylmethanol: The alcohol precursor used in the synthesis of tert-butyl-dimethyl(pyrrolidin-3-ylmethoxy)silane.
Tert-butyl-dimethylchlorosilane: The chlorosilane precursor used in the synthesis.
Uniqueness
3-(tert-Butyl-dimethyl-silanyloxymethyl)-pyrrolidine is unique due to the presence of the pyrrolidin-3-ylmethoxy group, which imparts specific steric and electronic properties to the compound. This makes it a valuable reagent in organic synthesis and other applications where selective reactivity is required.
Properties
CAS No. |
328956-39-4 |
|---|---|
Molecular Formula |
C11H25NOSi |
Molecular Weight |
215.41 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(pyrrolidin-3-ylmethoxy)silane |
InChI |
InChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-9-10-6-7-12-8-10/h10,12H,6-9H2,1-5H3 |
InChI Key |
BWQLJNMKURWZIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


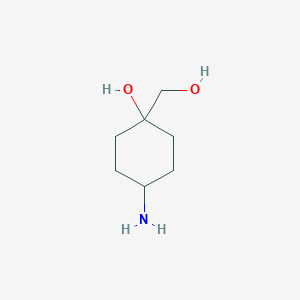
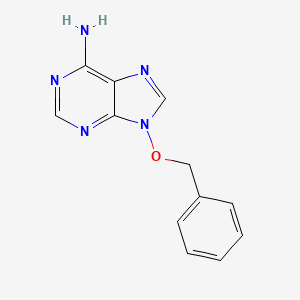
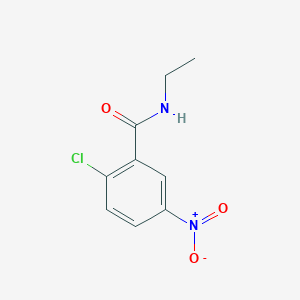
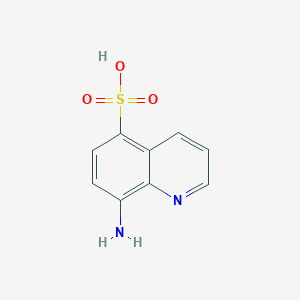
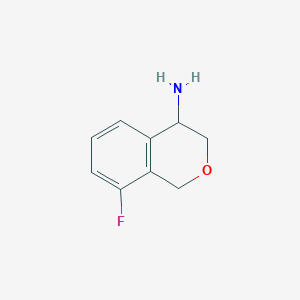
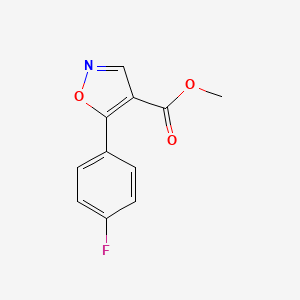
![Ethyl 1-benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B8789722.png)
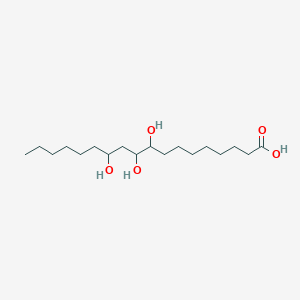
![Pyrrolidine,3-[2-(trifluoromethyl)phenoxy]-,(3S)-](/img/structure/B8789731.png)
